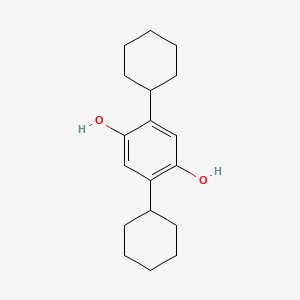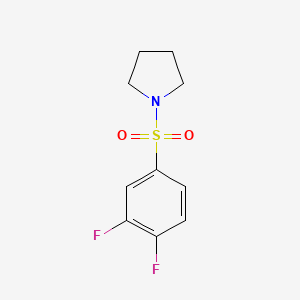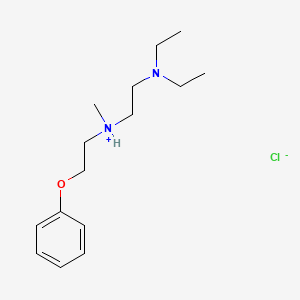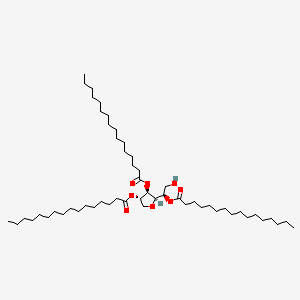![molecular formula C14H15FN2OS B13750316 3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine CAS No. 5273-54-1](/img/structure/B13750316.png)
3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine is a chemical compound that belongs to the class of pyridazines It is characterized by the presence of a fluorobenzyl group, a sulfanyl group, and a propoxy group attached to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine typically involves the reaction of 4-fluorobenzyl chloride with 6-propoxypyridazine-3-thiol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorobenzyl group or to modify the pyridazine ring.
Substitution: The fluorobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, or various halogenating agents are employed.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of de-fluorinated or modified pyridazine derivatives.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to influence cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Fluorobenzyl)sulfanyl]-6-phenyl-1,2,4-triazine
- 6-[(3-Fluorobenzyl)sulfanyl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine
- 3-[(4-Fluorobenzyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine
Uniqueness
3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its stability and reactivity, while the propoxy group increases its solubility and bioavailability. These features make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
5273-54-1 |
|---|---|
Molecular Formula |
C14H15FN2OS |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-6-propoxypyridazine |
InChI |
InChI=1S/C14H15FN2OS/c1-2-9-18-13-7-8-14(17-16-13)19-10-11-3-5-12(15)6-4-11/h3-8H,2,9-10H2,1H3 |
InChI Key |
CEAVGAUNHNZUBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NN=C(C=C1)SCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13750276.png)







